A Technical Guide to rac-cis-Ambroxol-d5: Structure, Rationale, and Application in Quantitative Bioanalysis
A Technical Guide to rac-cis-Ambroxol-d5: Structure, Rationale, and Application in Quantitative Bioanalysis
This in-depth technical guide provides a comprehensive overview of rac-cis-Ambroxol-d5, a stable isotope-labeled internal standard critical for the accurate quantification of ambroxol in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document elucidates the precise chemical structure, the scientific rationale for its use, and a detailed protocol for its application in bioanalytical workflows.
Introduction: The Imperative for Precision in Pharmacokinetics
Ambroxol is a widely used mucolytic agent, and understanding its pharmacokinetic profile is paramount for optimizing dosage regimens and ensuring therapeutic efficacy. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification is susceptible to variations in sample preparation, matrix effects, and instrument response. To mitigate these variabilities, a suitable internal standard is indispensable. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for potential analytical errors.[1][2] Stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for internal standards in LC-MS-based bioanalysis.[1][2] rac-cis-Ambroxol-d5 is a deuterated form of ambroxol designed for this purpose.
Unveiling the Chemical Structure of rac-cis-Ambroxol-d5
The designation "rac-cis-Ambroxol-d5" provides specific details about the molecule's stereochemistry and isotopic labeling.
-
rac- : This prefix indicates a racemic mixture, meaning it contains equal amounts of both enantiomers of the cis-diastereomer.
-
cis- : This specifies the stereochemical relationship between the amino and hydroxyl groups on the cyclohexanol ring, where they are on the same side of the ring.[3][4][5][6][7][8][9]
-
Ambroxol : This is the base molecule, with the chemical name 4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol.[4][10][11]
-
-d5 : This suffix signifies that five hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium.
The precise location of these five deuterium atoms is critical for its function as an internal standard. Based on its InChI identifier, the deuterium atoms are located on the cyclohexanol ring.
Chemical Details:
| Property | Value | Source(s) |
| Chemical Name | rac-cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5 | [12] |
| CAS Number | 1217679-83-8 | [12][13][14] |
| Molecular Formula | C₁₃H₁₃D₅Br₂N₂O | [12][13] |
| Molecular Weight | 383.13 g/mol | [12][13] |
The structural representation of rac-cis-Ambroxol-d5 is provided below, with the deuterium atoms explicitly indicated.

Figure 1: Chemical structure of rac-cis-Ambroxol-d5. The five deuterium atoms are located on the cyclohexanol ring.
The Rationale for Deuteration: Enhancing Bioanalytical Accuracy
The use of a stable isotope-labeled internal standard like rac-cis-Ambroxol-d5 is a cornerstone of robust quantitative bioanalysis for several key reasons:
-
Co-elution with Analyte: Due to the negligible difference in physicochemical properties between the deuterated and non-deuterated forms, rac-cis-Ambroxol-d5 co-elutes with ambroxol during chromatographic separation. This ensures that both compounds experience the same chromatographic conditions.
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. As the internal standard and analyte elute simultaneously and have nearly identical chemical properties, they are subject to the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus providing an accurate measure of the analyte concentration.
-
Compensation for Sample Processing Variability: During sample extraction, precipitation, and reconstitution, there can be analyte loss. By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard proportionally. The final analyte-to-internal standard ratio remains unaffected, leading to accurate quantification.
-
Improved Precision and Accuracy: The use of a SIL internal standard significantly improves the precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions to bodies like the FDA and EMA.[15][16]
The choice of five deuterium atoms provides a sufficient mass shift (+5 Da) from the parent molecule to prevent isotopic crosstalk, where the signal from the natural abundance of isotopes in the unlabeled analyte interferes with the signal of the internal standard.
Application in a Bioanalytical Workflow: A Step-by-Step Protocol
This section outlines a typical experimental protocol for the quantification of ambroxol in human plasma using rac-cis-Ambroxol-d5 as an internal standard with LC-MS/MS.
Materials and Reagents
-
Ambroxol reference standard
-
rac-cis-Ambroxol-d5 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ambroxol and rac-cis-Ambroxol-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the ambroxol stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the rac-cis-Ambroxol-d5 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
This workflow utilizes a straightforward protein precipitation method for sample cleanup.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization is essential for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ambroxol) | Q1: 379.0 m/z -> Q3: 263.9 m/z[10] |
| MRM Transition (rac-cis-Ambroxol-d5) | Q1: 384.0 m/z -> Q3: 263.9 m/z |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The fragment ion (Q3) for both the analyte and the internal standard is expected to be the same as the deuterium labels are on the cyclohexanol ring which is not part of the monitored fragment.
Data Analysis
The concentration of ambroxol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of ambroxol in the unknown samples is then interpolated from this curve.
Conclusion: Ensuring Data Integrity in Drug Development
rac-cis-Ambroxol-d5 is an essential tool for researchers and drug development professionals engaged in the bioanalysis of ambroxol. Its well-defined chemical structure, with five stable deuterium labels, provides the necessary mass shift and chemical similarity to serve as an ideal internal standard. The use of rac-cis-Ambroxol-d5 in LC-MS/MS workflows, as outlined in this guide, allows for the mitigation of analytical variability, thereby ensuring the generation of accurate, precise, and reliable pharmacokinetic data. This high level of data integrity is fundamental to the successful progression of drug development programs and regulatory submissions.
References
-
Pharmaffiliates. rac-cis-Ambroxol-d5. [Link]
-
Pharmaffiliates. Ambroxol-Impurities. [Link]
-
National Center for Biotechnology Information. Ambroxol. PubChem Compound Summary for CID 2132. [Link]
-
Latin American Journal of Pharmacy. A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. [Link]
-
J-STAGE. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. [Link]
-
PubMed. Simultaneous determination of amoxicillin and ambroxol in human plasma by LC-MS/MS: validation and application to pharmacokinetic study. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
e-Century Publishing Corporation. Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. [Link]
-
ResearchGate. Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. [Link]
-
Semantic Scholar. Development and Validation of Bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in Human Plasma. [Link]
-
National Center for Biotechnology Information. Ambroxol. PubChem Compound Summary for CID 2132. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. youtube.com [youtube.com]
- 4. globethesis.com [globethesis.com]
- 5. e-century.us [e-century.us]
- 6. scbt.com [scbt.com]
- 7. rac-cis-Ambroxol | CAS 107814-37-9 | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. CAS 107814-37-9: cis-4-[(2-amino-3,5-dibromobenzyl)amino]C… [cymitquimica.com]
- 10. latamjpharm.org [latamjpharm.org]
- 11. Ambroxol | C13H18Br2N2O | CID 2132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. irl.umsl.edu [irl.umsl.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
